molecular formula C16H15N3O2S B107120 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol CAS No. 371943-05-4

3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol

Cat. No. B107120
CAS RN: 371943-05-4
M. Wt: 313.4 g/mol
InChI Key: XXLAEKOWCYJOKK-UHFFFAOYSA-N
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Description

3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is a chemical compound that has been studied in the context of its complex with human PIK3C3 .


Molecular Structure Analysis

The crystal structure of this compound in complex with human PIK3C3 has been determined using x-ray diffraction . The resolution of the structure is 2.25 Å .

Scientific Research Applications

Structural Analysis in Biochemistry

The compound has been used in the structural analysis of proteins. For instance, it was used in the crystal structure analysis of human PIK3C3 . This protein is a part of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Drug Discovery and Development

The compound has potential applications in drug discovery and development. It has been used in the preclinical profiling of drugs for the treatment of Parkinson’s disease . The compound’s interaction with Leucine-rich repeat kinase 2 (LRRK2), a protein linked to Parkinson’s disease, has been studied .

Pharmacological Research

In pharmacological research, the compound’s interactions with various proteins and enzymes can be studied to understand its potential therapeutic effects. For example, its interaction with the PIK3C3 protein could provide insights into the development of new drugs .

Molecular Biology

In molecular biology, the compound can be used to study the function and structure of proteins. For example, it was used in the study of the PIK3C3 protein, providing valuable insights into its structure and function .

Cellular Biology

In cellular biology, the compound can be used to study cellular processes such as intracellular trafficking, which is regulated by proteins like PIK3C3 .

Genetic Research

The compound can also be used in genetic research. For example, it can be used to study the effects of mutations in proteins like PIK3C3 .

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol” is the Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) . PIK3C3 is a class III member of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in intracellular vesicular trafficking and autophagy.

Mode of Action

The compound binds to the PIK3C3 protein, as evidenced by the crystal structure of human PIK3C3 in complex with this compound

Biochemical Pathways

The PIK3C3 protein is involved in the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors . By interacting with PIK3C3, the compound could potentially affect this pathway and its downstream effects, including cell growth, proliferation, and survival.

properties

IUPAC Name

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLAEKOWCYJOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432599
Record name Compound 15e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

371943-05-4
Record name Compound 15e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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